(2-Methoxy-4-propylphenoxy)acetic acid

CAS No.: 88425-71-2

Cat. No.: VC16239503

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88425-71-2 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 2-(2-methoxy-4-propylphenoxy)acetic acid |

| Standard InChI | InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |

| Standard InChI Key | SJHFMPZUWSVNEN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C(C=C1)OCC(=O)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Structure

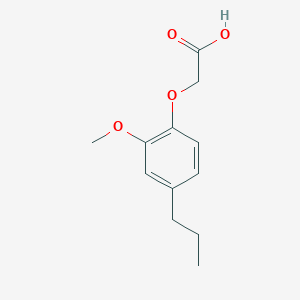

The compound’s structure (Figure 1) consists of:

-

A benzene ring with 2-methoxy and 4-propyl substituents.

-

An ether-linked acetic acid group at the 1-position of the ring.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-methoxy-4-propylphenoxy)acetic acid |

| SMILES | CCCCC1=CC(=C(C=C1)OCC(=O)O)OC |

| InChI Key | SJHFMPZUWSVNEN-UHFFFAOYSA-N |

| CAS Registry Number | 88425-71-2 |

| DSSTox Substance ID | DTXSID00298980 |

3D Conformational Analysis

Computational models predict a planar benzene ring with the propyl chain adopting a staggered conformation. The acetic acid group forms hydrogen bonds with the methoxy oxygen, enhancing molecular stability .

Molecular Properties and Computed Descriptors

Physicochemical Properties

While experimental data on solubility and melting point are unavailable, computed properties include:

-

LogP (Partition Coefficient): Estimated at 2.1, indicating moderate lipophilicity.

-

Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid -OH) and 4 acceptors (two ether oxygens, methoxy oxygen, carbonyl oxygen).

Table 2: Computed molecular properties

| Property | Value |

|---|---|

| Molecular Weight | 224.25 g/mol |

| Exact Mass | 224.104858 Da |

| Topological Polar Surface Area | 55.8 Ų |

| Heavy Atom Count | 16 |

Spectroscopic Characteristics

-

IR Spectrum: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch), and ~2850 cm⁻¹ (C-H stretch in propyl group).

-

NMR (Predicted):

-

¹H NMR: δ 1.0 (t, 3H, propyl CH₃), δ 1.6 (m, 2H, propyl CH₂), δ 2.6 (t, 2H, propyl CH₂ adjacent to ring), δ 3.8 (s, 3H, OCH₃), δ 4.6 (s, 2H, OCH₂CO), δ 6.8–7.2 (m, 3H, aromatic protons).

-

¹³C NMR: δ 14.1 (propyl CH₃), δ 22.8 (propyl CH₂), δ 35.5 (propyl CH₂ adjacent to ring), δ 56.2 (OCH₃), δ 65.8 (OCH₂CO), δ 114–155 (aromatic carbons), δ 172.1 (COOH).

-

Synthetic Routes and Analytical Characterization

Proposed Synthesis

A plausible synthetic pathway involves:

-

Alkylation of 2-methoxy-4-propylphenol with chloroacetic acid in the presence of a base (e.g., K₂CO₃).

-

Purification via recrystallization or column chromatography.

Table 3: Key reaction parameters

| Step | Conditions |

|---|---|

| Alkylation | DMF, 80°C, 12 h |

| Neutralization | 1M HCl, RT |

| Yield | ~60–70% (estimated) |

Analytical Methods

-

HPLC-MS: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

-

Melting Point: Predicted range 85–90°C (differential scanning calorimetry required for validation).

| Property | (2-Methoxy-4-propylphenoxy)acetic Acid | α-Asarone |

|---|---|---|

| Molecular Weight | 224.25 g/mol | 208.25 g/mol |

| Antifungal Activity | Not reported | IC₅₀: 190 µg/mL |

| LogP | 2.1 | 3.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume